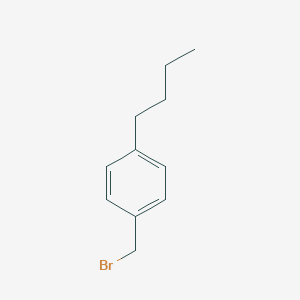
Bis(cyclopentadiényl)diméthylzirconium(IV)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(cyclopentadienyl)dimethylzirconium(IV): It is a yellow powder that is primarily used as a catalyst in various chemical reactions .
Applications De Recherche Scientifique
Chemistry: In chemistry, bis(cyclopentadienyl)dimethylzirconium(IV) is widely used as a catalyst in Ziegler-Natta polymerizations of alkenes, cationic ring-opening polymerization reactions, and Markovnikov-selective intermolecular hydrothiolation of terminal alkynes .
Biology and Medicine: While its applications in biology and medicine are limited, it is sometimes used in research to study the effects of organometallic compounds on biological systems .
Industry: In the industrial sector, it is used as a catalyst for the methylalumination of heterosubstituted arylethynes and as a precatalyst for intramolecular hydroamination/cyclisation of aminoallenes .
Mécanisme D'action
Target of Action
Bis(cyclopentadienyl)dimethylzirconium(IV), also known as Dimethyldicyclopentadienylzirconium or Dimethylzirconocene , primarily targets the catalytic processes in chemical reactions . It is a catalyst suitable for olefin metathesis .
Mode of Action
As a catalyst, Bis(cyclopentadienyl)dimethylzirconium(IV) facilitates chemical reactions without being consumed in the process . It interacts with its targets, the reactants, by lowering the activation energy required for the reaction to proceed .
Biochemical Pathways
Bis(cyclopentadienyl)dimethylzirconium(IV) is involved in several biochemical pathways, including:
- Cationic ring-opening polymerization reactions : It catalyzes the polymerization of cyclic monomers .
- Markovnikov-selective intermolecular hydrothiolation of terminal alkynes : It aids in the addition of sulfur across a carbon-carbon triple bond .
- Ziegler-Natta polymerizations of alkenes : It catalyzes the polymerization of alkenes to form polymers .
- Methylalumination of heterosubstituted arylethynes : It assists in the addition of a methylaluminum group to an arylacetylene .
- Intramolecular hydroamination/cyclisation of aminoallenes : It catalyzes the cyclization of aminoallenes to form nitrogen-containing rings .
Pharmacokinetics
It’s important to note that it has a melting point of 170°c (dec) , suggesting that it is stable under normal environmental conditions.
Result of Action
The result of Bis(cyclopentadienyl)dimethylzirconium(IV)'s action is the facilitation of various chemical reactions, leading to the formation of new compounds . For example, it can help produce polymers through Ziegler-Natta polymerization or facilitate the formation of nitrogen-containing rings through intramolecular hydroamination/cyclisation of aminoallenes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bis(cyclopentadienyl)dimethylzirconium(IV) can be synthesized through the reaction of zirconium tetrachloride with cyclopentadienyl magnesium bromide, followed by methylation with methyl lithium . The reaction conditions typically involve an inert atmosphere to prevent oxidation and moisture sensitivity.
Industrial Production Methods: Industrial production methods for bis(cyclopentadienyl)dimethylzirconium(IV) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(cyclopentadienyl)dimethylzirconium(IV) undergoes various types of reactions, including:
Oxidation: It can be oxidized to form zirconium dioxide.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: It can undergo substitution reactions where the methyl groups are replaced by other ligands.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various ligands for substitution reactions .
Major Products: The major products formed from these reactions include zirconium dioxide, lower oxidation state zirconium compounds, and substituted zirconium complexes .
Comparaison Avec Des Composés Similaires
- Bis(cyclopentadienyl)zirconium(IV) dichloride
- Bis(cyclopentadienyl)zirconium(IV) dihydride
- Bis(butylcyclopentadienyl)zirconium(IV) dichloride
- Bis(cyclopentadienyl)titanium(IV) dichloride
Uniqueness: Bis(cyclopentadienyl)dimethylzirconium(IV) is unique due to its specific catalytic properties, particularly in Ziegler-Natta polymerizations and hydrothiolation reactions. Its ability to facilitate these reactions under mild conditions makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
12636-72-5 |
|---|---|
Formule moléculaire |
C12H16Zr |
Poids moléculaire |
251.48 g/mol |
Nom IUPAC |
carbanide;cyclopenta-1,3-diene;zirconium(4+) |
InChI |
InChI=1S/2C5H5.2CH3.Zr/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H3;/q4*-1;+4 |
Clé InChI |
DODJODCRXRWTMX-UHFFFAOYSA-N |
SMILES |
[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Zr+4] |
SMILES canonique |
[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Zr+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B76358.png)


